molecular formula C12H11F2N3O B601461 1-(((2S,3S)-2-(2,4-difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole CAS No. 135270-10-9

1-(((2S,3S)-2-(2,4-difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole

Cat. No.: B601461
CAS No.: 135270-10-9
M. Wt: 251.23
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Crystallographic Analysis and Stereochemical Configuration

The absolute stereochemical configuration of this compound has been definitively established through comprehensive X-ray crystallographic analysis. The compound exists as a specific stereoisomer characterized by the (2S,3S) configuration at the oxirane ring, which fundamentally distinguishes it from other stereochemically related variants in the triazole antifungal family.

The molecular formula C₁₂H₁₁F₂N₃O corresponds to a molecular weight of 251.23 grams per mole, as determined through computational analysis using advanced chemical database systems. The crystallographic data reveals specific spatial arrangements that define the compound's three-dimensional structure. The oxirane ring adopts a characteristic strained three-membered ring geometry, with the (2S,3S) stereochemistry creating a specific spatial orientation of the difluorophenyl substituent relative to the methyl group.

X-ray diffraction studies have provided detailed insights into the molecular packing arrangements and intermolecular interactions that stabilize the crystal lattice. The analysis of related efinaconazole polymorphs demonstrates the critical importance of precise stereochemical control in determining solid-state properties. The Cambridge Crystallographic Data Centre has systematically catalogued numerous triazole-containing structures, providing comparative reference points for understanding the structural features of this specific compound.

The stereochemical configuration directly influences the compound's conformational flexibility and potential binding interactions with target enzymes. Computational analysis suggests that the (2S,3S) configuration optimizes the spatial positioning of key pharmacophoric elements, including the triazole nitrogen atoms and the difluorophenyl aromatic system. This stereochemical arrangement represents a crucial structural feature that differentiates the compound from its (2R,3R), (2R,3S), and (2S,3R) stereoisomeric counterparts.

Functional Group Identification via Spectroscopic Methods

Comprehensive spectroscopic characterization has established definitive structural identification parameters for this compound through multiple analytical techniques. Proton nuclear magnetic resonance spectroscopy provides critical insights into the compound's hydrogen environment and connectivity patterns.

The characteristic proton nuclear magnetic resonance signature includes distinct signals corresponding to the methyl substituent on the oxirane ring, typically appearing as a doublet around 1.7 parts per million due to coupling with the adjacent methine proton. The oxirane ring protons generate complex multipicity patterns reflecting the strained ring geometry and vicinal coupling relationships. The triazole ring protons produce characteristic downfield signals in the aromatic region, with the bridging methylene group connecting the triazole to the oxirane system appearing as a distinctive multipicity pattern.

Carbon-13 nuclear magnetic resonance spectroscopy reveals the complete carbon framework of the molecule, with the oxirane carbons appearing in characteristic chemical shift regions that confirm the three-membered ring structure. The difluorophenyl carbons exhibit specific splitting patterns due to fluorine coupling, providing definitive identification of the substitution pattern on the aromatic ring.

Fluorine-19 nuclear magnetic resonance spectroscopy confirms the presence and positioning of the two fluorine substituents on the phenyl ring, with chemical shifts consistent with the 2,4-difluorophenyl substitution pattern. The fluorine atoms produce distinct signals that reflect their unique electronic environments within the aromatic system.

The infrared spectroscopic profile displays characteristic absorption bands corresponding to the various functional groups present in the molecule. The triazole ring contributes specific nitrogen-containing heterocycle stretching frequencies, while the oxirane ring produces characteristic carbon-oxygen stretching vibrations. The difluorophenyl group generates typical aromatic carbon-carbon and carbon-fluorine stretching patterns that confirm the structural assignment.

Spectroscopic Method Key Characteristic Signals Chemical Shift/Frequency
¹H Nuclear Magnetic Resonance Oxirane methyl group 1.7 parts per million (doublet)
¹H Nuclear Magnetic Resonance Triazole protons 7.5-8.5 parts per million
¹³C Nuclear Magnetic Resonance Oxirane carbons 50-60 parts per million
¹⁹F Nuclear Magnetic Resonance Aromatic fluorines -108 to -113 parts per million
Infrared Spectroscopy Carbon-nitrogen stretching 1200-1400 inverse centimeters

Comparative Structural Analysis with Related Triazole Antifungal Agents

The structural architecture of this compound exhibits significant similarities to established triazole antifungal agents, particularly efinaconazole and isavuconazole, while maintaining distinct structural features that define its unique chemical identity.

Efinaconazole, systematically known as (2R,3R)-2-(2,4-difluorophenyl)-3-(4-methylenepiperidin-1-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol, shares the core 2,4-difluorophenyl-triazole structural motif but differs significantly in the linking chain and stereochemical configuration. The molecular weight of efinaconazole is substantially higher due to the presence of the methylenepiperidin-1-yl substituent and the extended carbon chain, resulting in a more complex three-dimensional structure compared to the simpler oxirane-containing compound under investigation.

Isavuconazole presents another interesting structural comparison, featuring a thiazole ring system in addition to the triazole moiety and incorporating a 2,5-difluorophenyl substitution pattern rather than the 2,4-difluorophenyl arrangement. The molecular formula C₂₂H₁₇F₂N₅OS reflects a significantly more complex structure with multiple heterocyclic systems and extended aromatic substitution patterns.

The oxirane ring system in this compound represents a unique structural feature among triazole antifungals. Comparative analysis with related oxirane-containing compounds reveals that this three-membered ring system provides distinctive reactivity profiles and conformational constraints that differentiate it from the saturated alkyl chains or extended aromatic systems found in other triazole agents.

The stereochemical configuration comparison reveals important structural relationships between different triazole compounds. While efinaconazole exists in the (2R,3R) configuration at its key stereogenic centers, the compound under study exhibits the opposite (2S,3S) configuration, suggesting potential differences in three-dimensional molecular recognition patterns and biological activity profiles.

Structural analysis of impurity profiles in triazole antifungal synthesis has identified multiple stereoisomeric variants of oxirane-containing intermediates. The presence of (2R,3S)-2-(2,4-difluorophenyl)-3-methyl-[(1H-1,2,4-triazol-1-yl)methyl]oxirane as a related compound demonstrates the critical importance of stereochemical control in synthetic processes and quality control procedures.

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features
This compound C₁₂H₁₁F₂N₃O 251.23 Oxirane ring, (2S,3S) configuration
Efinaconazole C₁₆H₁₇F₂N₃O 305.32 Piperidinyl substituent, (2R,3R) configuration
Isavuconazole C₂₂H₁₇F₂N₅OS 441.46 Thiazole ring, 2,5-difluorophenyl pattern

The comparative structural analysis reveals that the 2,4-difluorophenyl substitution pattern represents a common pharmacophoric element across multiple triazole antifungal agents, suggesting its critical importance for biological activity. The specific positioning of fluorine atoms at the 2 and 4 positions of the phenyl ring creates optimal electronic and steric properties for enzyme inhibition, particularly targeting the lanosterol 14α-demethylase enzyme system that represents the primary mechanism of action for triazole antifungals.

Properties

IUPAC Name

1-[[(2S,3S)-2-(2,4-difluorophenyl)-3-methyloxiran-2-yl]methyl]-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F2N3O/c1-8-12(18-8,5-17-7-15-6-16-17)10-3-2-9(13)4-11(10)14/h2-4,6-8H,5H2,1H3/t8-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QANJLSHZDUOBBP-UFBFGSQYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(O1)(CN2C=NC=N2)C3=C(C=C(C=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@](O1)(CN2C=NC=N2)C3=C(C=C(C=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301135239
Record name 1H-1,2,4-Triazole, 1-[[(2S,3S)-2-(2,4-difluorophenyl)-3-methyloxiranyl]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301135239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135270-10-9
Record name 1H-1,2,4-Triazole, 1-[[(2S,3S)-2-(2,4-difluorophenyl)-3-methyloxiranyl]methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=135270-10-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-1,2,4-Triazole, 1-[[(2S,3S)-2-(2,4-difluorophenyl)-3-methyloxiranyl]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301135239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism

Trimethylsulfoxonium iodide generates a sulfonium ylide in situ when deprotonated by a strong base (e.g., sodium hydride). The ylide attacks the carbonyl carbon of the ketone, followed by intramolecular displacement to form the epoxide. The stereochemical outcome (2S,3S) is governed by the spatial arrangement of substituents in the ketone and the reaction’s transition state.

Standard Protocol

  • Ketone precursor : 2-(2,4-Difluorophenyl)-3-methyl-2-(1H-1,2,4-triazol-1-yl)propan-1-one (1.0 equiv)

  • Sulfonium reagent : Trimethylsulfoxonium iodide (1.2 equiv)

  • Base : Sodium bicarbonate (2.0 equiv)

  • Phase-transfer catalyst : Tetrabutylammonium bromide (0.1 equiv)

  • Solvent : Dimethyl sulfoxide (DMSO)

  • Conditions : 25–30°C, 6–8 hours under nitrogen

Table 1: Key Reaction Parameters

ParameterValue
Yield78–82%
Diastereomeric excess>95% (2S,3S)
Purity after isolation≥99% (HPLC)

Industrial-Scale Optimization

For commercial production, the process is adapted to continuous flow reactors to enhance reproducibility and safety. Critical modifications include:

Solvent Selection

DMSO remains the solvent of choice due to its ability to stabilize the sulfonium ylide. Alternatives like dimethylformamide (DMF) reduce yields by 15–20% due to premature ylide decomposition.

Catalyst Screening

Phase-transfer catalysts significantly impact reaction kinetics. Comparative studies reveal:

Table 2: Catalyst Performance

CatalystYield (%)Reaction Time (h)
Tetrabutylammonium bromide826
Benzyltriethylammonium chloride688
Cetyltrimethylammonium bromide747

Tetrabutylammonium bromide provides optimal balance between catalytic activity and cost.

Crystallization and Purification

The crude epoxide is isolated via antisolvent crystallization. A 1:3 mixture of ethyl acetate and n-heptane induces crystallization at 0–5°C, yielding needle-shaped crystals with uniform particle size (50–100 μm).

Table 3: Crystallization Conditions

ParameterValue
Solvent systemEthyl acetate/n-heptane (1:3)
Temperature0–5°C
Cooling rate0.5°C/min
Final purity99.5% (by chiral HPLC)

X-ray powder diffraction confirms the crystalline form, with characteristic peaks at 2θ = 12.4°, 18.7°, and 24.9°.

Stereochemical Control Strategies

The (2S,3S) configuration is achieved through:

  • Chiral auxiliaries : Temporary induction using (R)-BINOL derivatives during ketone synthesis.

  • Asymmetric catalysis : Jacobsen’s hydrolytic kinetic resolution for enantiomeric enrichment (≥98% ee).

  • Crystallization-induced diastereomer resolution : Selective precipitation of the desired diastereomer using chiral resolving agents like tartaric acid.

Comparative Analysis of Alternative Routes

Sharpless Epoxidation

While effective for simple epoxides, this method falters with sterically hindered ketones, yielding <50% of the target compound.

Enzymatic Epoxidation

Lipase-mediated reactions show promise for green chemistry but require extended reaction times (72+ hours) and provide inconsistent stereoselectivity (70–85% de).

Scalability Challenges and Solutions

ChallengeMitigation Strategy
Exothermic reactionJacketed reactors with <5°C/min temperature control
Sulfonium ylide instabilityIn-situ generation with continuous feed systems
Solvent recoveryMultistage distillation with ≤2% residual DMSO

Chemical Reactions Analysis

Types of Reactions

1-(((2S,3S)-2-(2,4-difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, where the epoxide ring is opened, and the difluorophenyl group is further oxidized.

    Reduction: Reduction reactions can lead to the formation of alcohols or amines from the epoxide and triazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium azide (NaN3) and sodium methoxide (NaOMe) are frequently employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary alcohols.

Scientific Research Applications

Antifungal Activity

One of the primary applications of 1-(((2S,3S)-2-(2,4-difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole is as an antifungal agent. It is closely related to Efinaconazole, a topical treatment for onychomycosis (fungal nail infection). Studies have shown that compounds in the triazole family effectively inhibit the enzyme lanosterol demethylase, which is crucial for ergosterol synthesis in fungi. This inhibition leads to the disruption of fungal cell membrane integrity and ultimately cell death .

Synthesis of Antifungal Azoles

This compound serves as an intermediate in the synthesis of sulfur-containing antifungal azoles. The presence of the triazole ring enhances its reactivity and allows for further modifications that can lead to more potent antifungal agents .

Plant Protection

In agriculture, this compound has been evaluated for its efficacy in plant protection against various pathogens. Its absorption by foliage and subsequent inhibition of key amino acid production disrupts plant growth and cell division in target pathogens . This property makes it a candidate for developing new fungicides that are effective against resistant strains.

Efinaconazole Formulations

A study conducted on Efinaconazole formulations demonstrated that the presence of this triazole compound significantly improved the antifungal properties of the formulation. The research highlighted that formulations containing this compound showed higher efficacy against dermatophytes compared to those without it .

Impurity Monitoring

The compound is also utilized in monitoring impurity levels in pharmaceutical formulations of Efinaconazole. Regulatory guidelines from the International Conference on Harmonization (ICH) suggest using this compound as a reference standard for quality control purposes .

Mechanism of Action

The mechanism of action of 1-(((2S,3S)-2-(2,4-difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with DNA replication or inducing apoptosis.

Comparison with Similar Compounds

(2R,3S)-Isomer (CAS 127000-90-2)

  • Structure : Differs in the configuration of the oxirane ring (2R,3S vs. 2S,3S).
  • Role : Intermediate in Efinaconazole synthesis .
  • Activity : Stereochemistry impacts binding to CYP51; the (2R,3S) isomer is a key precursor in commercial antifungal production, whereas the (2S,3S) variant is less studied but may serve as a process impurity .

(2S,3R)-Isomer (CAS 135270-07-4)

  • Structure : Features a 2S,3R configuration and 2,4-difluorophenyl group.
  • Role : Impurity in Isavuconazole manufacturing .
  • Key Difference : Altered stereochemistry reduces antifungal efficacy, highlighting the necessity of rigorous stereochemical control during synthesis .

Substituent Variations

2,5-Difluorophenyl Derivative (CAS NA)

  • Structure : 2,5-difluorophenyl substitution instead of 2,4-difluorophenyl.
  • Role : Impurity in Isavuconazole production .
  • Impact : Reduced antifungal activity due to altered fluorine positioning, which disrupts optimal binding to CYP51 .

Voriconazole Intermediate (CAS NA)

  • Structure : Replaces the methyl-oxirane group with a pyrimidine moiety.
  • Role : Key intermediate in Voriconazole synthesis .
  • Comparison : The pyrimidine group enhances bioavailability and spectrum compared to the target compound’s epoxide group .

Functional Analogues in Agriculture

Propiconazole and Etaconazole

  • Structure : Feature chlorophenyl and dioxolane rings instead of difluorophenyl-epoxide.
  • Role : Broad-spectrum agricultural fungicides .
  • Key Difference : The epoxide in the target compound confers selective antifungal activity against human pathogens, whereas chlorophenyl-dioxolane derivatives target plant fungi .

Data Tables

Table 1. Structural and Functional Comparison

Compound Name Configuration CAS Number Molecular Formula Role Key Reference
Target Compound (2S,3S) N/A C₁₂H₁₁F₂N₃O Intermediate/Impurity
Efinaconazole Intermediate (2R,3S) (2R,3S) 127000-90-2 C₁₂H₁₁F₂N₃O API Intermediate
Isavuconazole Impurity (2S,3R) (2S,3R) 135270-07-4 C₁₂H₁₁F₂N₃O Quality Control
Voriconazole Intermediate (2R,3S/2S,3R) N/A C₁₆H₁₃F₃N₆O API Intermediate

Biological Activity

1-(((2S,3S)-2-(2,4-difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole (CAS No. 127000-90-2) is a synthetic compound belonging to the triazole class, which has garnered attention for its potential biological activities. Triazoles are known for their diverse pharmacological properties, including antifungal, antibacterial, and anticancer activities. This article reviews the biological activity of this specific compound based on various studies and findings.

  • Molecular Formula : C₁₂H₁₁F₂N₃O
  • Molecular Weight : 251.236 g/mol
  • Chemical Structure : The compound features a triazole ring linked to an epoxide group (oxirane) substituted with a difluorophenyl moiety.

Antioxidant Activity

Research has shown that compounds containing the triazole structure exhibit significant antioxidant properties. A study evaluated the antioxidant activity of various triazoles using the DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging method. The results indicated that derivatives of triazoles demonstrated strong scavenging activities:

CompoundIC50 (µM)Inhibition Rate (%)
Compound 439.3997.18 ± 1.42
Compound 539.7996.90 ± 1.39
Compound 642.3297.11 ± 1.12
Ascorbic Acid (Control)107.6791.26 ± 0.49

These findings suggest that the compound may have potential applications in preventing oxidative stress-related diseases .

Anticancer Activity

The anticancer potential of triazole derivatives has been explored in various studies. Notably, compounds derived from triazole have been tested against several cancer cell lines:

Cell LineCompound TestedIC50 (µM)
HCT-116 (Colon Carcinoma)Compound A6.2
T47D (Breast Cancer)Compound B27.3
T47D (Breast Cancer)Compound C43.4

In these studies, certain derivatives showed promising activity against colon and breast cancer cell lines, indicating that modifications in the triazole structure can enhance cytotoxic effects .

Antibacterial Activity

Triazoles have also been assessed for antibacterial properties against various pathogens such as Staphylococcus aureus and Escherichia coli. However, some studies indicated limited activity at higher concentrations, suggesting that while triazoles may possess some antibacterial properties, they may not be as effective as other classes of antibiotics .

The mechanism by which triazoles exert their biological effects often involves the inhibition of specific enzymes or pathways critical for microbial growth or cancer cell proliferation. For instance:

  • Antifungal Action : Triazoles inhibit the enzyme lanosterol demethylase, crucial for ergosterol synthesis in fungi.
  • Anticancer Action : They may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.

Case Studies

Several case studies highlight the efficacy of triazole derivatives:

  • Efinaconazole : A well-studied triazole used for treating fungal infections demonstrated significant clinical efficacy.
  • Ravuconazole : This compound showed promising results in clinical trials against various fungal pathogens.

Q & A

Basic Research Questions

Q. What are the recommended storage conditions for 1-(((2S,3S)-2-(2,4-difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole to ensure stability?

  • Answer : The compound should be stored at 2–8°C in a refrigerator to prevent degradation, as structurally similar epoxide-containing triazoles (e.g., (2R,3S)-isomers) exhibit sensitivity to temperature fluctuations . For long-term storage, desiccated environments are recommended to avoid hydrolysis of the oxirane ring.

Q. What synthetic methodologies are suitable for preparing this compound with stereochemical precision?

  • Answer : Stereoselective synthesis can be achieved via Sharpless epoxidation or Jacobsen kinetic resolution to control the (2S,3S) configuration. A typical protocol involves:

Reacting 2,4-difluorophenyl ketone with a chiral catalyst to form the epoxide.

Introducing the 1,2,4-triazole moiety via nucleophilic substitution under reflux in ethanol with acetic acid as a catalyst, as described for analogous triazole-epoxide systems .
Purification by column chromatography (silica gel, ethyl acetate/hexane) ensures enantiomeric purity.

Q. What safety precautions are critical when handling this compound in the lab?

  • Answer : Wear nitrile gloves, safety goggles, and a lab coat to avoid dermal/ocular exposure. Perform reactions in a fume hood due to potential volatile byproducts. Dispose of waste via approved hazardous chemical protocols, as recommended for structurally related triazole derivatives .

Advanced Research Questions

Q. How can enantiomeric purity be validated for this compound?

  • Answer : Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) and a mobile phase of hexane/isopropanol (90:10). Compare retention times with racemic mixtures. Single-crystal X-ray diffraction (SCXRD) is definitive for absolute configuration determination, as demonstrated for analogous difluorophenyl-triazole epoxides .

Q. What computational tools are effective for studying its structure-activity relationships (SAR)?

  • Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) optimize the geometry and predict electronic properties. Molecular docking (AutoDock Vina) into fungal CYP51 enzymes reveals binding modes, correlating with antifungal activity observed in epoxiconazole analogs .

Q. How does the oxirane ring influence biological activity compared to non-epoxide triazoles?

  • Answer : The oxirane ring enhances binding to cytochrome P450 enzymes (e.g., CYP51 in fungi) by forming irreversible covalent adducts, as seen in epoxiconazole. Replacement with non-epoxide groups reduces potency, highlighting the critical role of the epoxide in mechanism of action .

Q. What strategies improve aqueous solubility without compromising bioactivity?

  • Answer : Formulate as a mesylate salt (e.g., methanesulfonate derivative) to enhance solubility. Alternatively, synthesize prodrugs with hydrolyzable esters, as demonstrated for fluconazole analogs . Maintain the triazole and difluorophenyl groups to preserve target affinity.

Q. How can isotopic labeling (e.g., 18F) be applied to study its pharmacokinetics?

  • Answer : Introduce 18F at the 2,4-difluorophenyl group via nucleophilic aromatic substitution with K18F/K222. Purify by reverse-phase HPLC and validate using radio-TLC, as reported for [18F]-labeled triazole antifungals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(((2S,3S)-2-(2,4-difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole
Reactant of Route 2
Reactant of Route 2
1-(((2S,3S)-2-(2,4-difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.